molecular formula C6H13ClN2 B169963 2,5-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 1192-92-3

2,5-Diazabicyclo[2.2.2]octane dihydrochloride

Cat. No.: B169963
CAS No.: 1192-92-3
M. Wt: 148.63 g/mol
InChI Key: PNXLYARWHINEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diazabicyclo[2.2.2]octane dihydrochloride can be synthesized through the reaction of 2,5-diazabicyclo[2.2.2]octane with hydrochloric acid. The reaction typically involves dissolving 2,5-diazabicyclo[2.2.2]octane in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The resulting product is then isolated by filtration and dried .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Properties

CAS No.

1192-92-3

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

2,5-diazabicyclo[2.2.2]octane;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c1-2-6-4-7-5(1)3-8-6;/h5-8H,1-4H2;1H

InChI Key

PNXLYARWHINEHM-UHFFFAOYSA-N

SMILES

C1CC2CNC1CN2.Cl.Cl

Canonical SMILES

C1CC2CNC1CN2.Cl

Pictograms

Irritant

Synonyms

2,5-Diazabicyclo[2.2.2]octane Dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
Reactant of Route 2
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
Reactant of Route 3
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
Reactant of Route 4
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
Reactant of Route 5
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
Reactant of Route 6
2,5-Diazabicyclo[2.2.2]octane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.